
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid, also known as L-Proline-13C5, is a stable isotope-labeled compound. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. The incorporation of carbon-13 isotopes into the molecule makes it valuable for various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid typically involves the incorporation of carbon-13 isotopes into the proline structure. One common method is the chemical synthesis starting from labeled precursors. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the isotopes and to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of proline in biological systems.
Medicine: Investigated for its potential role in drug development and understanding metabolic pathways.
Industry: Utilized in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid involves its incorporation into proteins and other biomolecules. The carbon-13 isotopes allow researchers to track the molecule’s behavior and interactions within biological systems. The molecular targets and pathways involved include protein synthesis and metabolic pathways related to proline.
相似化合物的比较
Similar Compounds
L-Proline: The non-labeled version of the compound, commonly found in proteins.
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid: The labeled version with carbon-13 isotopes.
Other Isotope-Labeled Amino Acids: Compounds like L-Leucine-13C6 and L-Valine-13C5, which are used for similar research purposes.
Uniqueness
The uniqueness of this compound lies in its specific labeling with carbon-13 isotopes, making it particularly valuable for NMR spectroscopy and metabolic studies. Its stable isotope labeling provides precise and accurate data, which is crucial for advanced research applications.
属性
分子式 |
C5H7NO3 |
|---|---|
分子量 |
134.078 g/mol |
IUPAC 名称 |
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI 键 |
ODHCTXKNWHHXJC-WIAREEORSA-N |
手性 SMILES |
[13CH2]1[13CH2][13C](=O)N[13C@@H]1[13C](=O)O |
规范 SMILES |
C1CC(=O)NC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


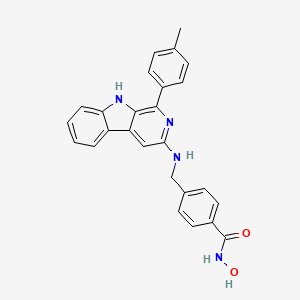
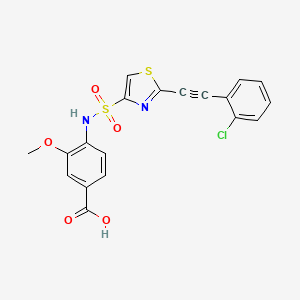
![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)
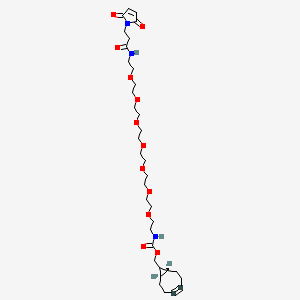
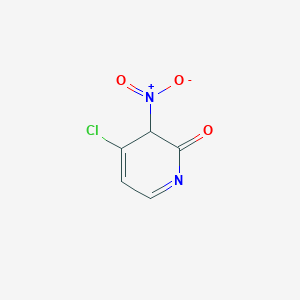
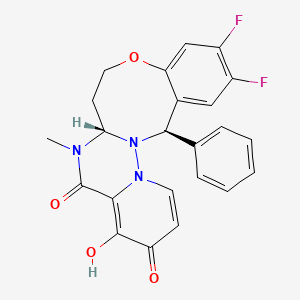
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12365705.png)
![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)


![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)
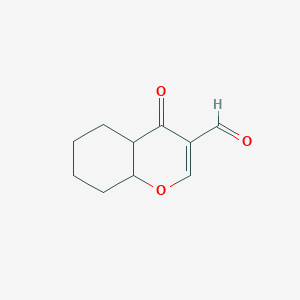
![disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate](/img/structure/B12365744.png)
